Phosphonic acid, (2-azidoethyl)-, diethyl ester

Description

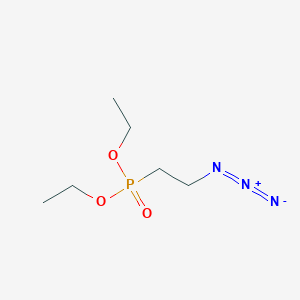

Phosphonic acid, (2-azidoethyl)-, diethyl ester is an organophosphorus compound characterized by a phosphonic acid core functionalized with a 2-azidoethyl group and diethyl ester substituents. Azido groups are known for their role in click chemistry (e.g., azide-alkyne cycloaddition), suggesting utility in bioconjugation, polymer science, or materials engineering. This article compares the compound with structurally similar diethyl phosphonates, emphasizing synthesis, spectroscopic data, reactivity, and applications.

Properties

IUPAC Name |

1-azido-2-diethoxyphosphorylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N3O3P/c1-3-11-13(10,12-4-2)6-5-8-9-7/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFFSRLJBGEQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCN=[N+]=[N-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731127 | |

| Record name | Diethyl (2-azidoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196302-98-4 | |

| Record name | Diethyl (2-azidoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Phosphonic acid derivatives, particularly those with azido groups, have garnered attention due to their diverse biological activities and potential applications in medicinal chemistry. This article focuses on the biological activity of Phosphonic acid, (2-azidoethyl)-, diethyl ester , examining its synthesis, biological interactions, and potential therapeutic applications.

Chemical Structure and Synthesis

Phosphonic acid, (2-azidoethyl)-, diethyl ester is characterized by the presence of a phosphonate moiety and an azido group. The general structure can be represented as follows:

Where is the azidoethyl group and and are ethyl groups. The synthesis typically involves the reaction of diethyl phosphonate with azidoethyl halides under basic conditions, often utilizing coupling agents like 1H-tetrazole to promote the reaction efficiency .

Biological Activity

The biological activity of phosphonic acids is largely attributed to their ability to interact with various biological targets, including enzymes and receptors. The following sections highlight key findings related to the biological activity of this compound.

1. Enzyme Inhibition

Phosphonic acids are known for their role as enzyme inhibitors. For instance, they can inhibit cholinesterases, enzymes that hydrolyze neurotransmitters like acetylcholine. This inhibition can lead to increased neurotransmitter levels, which may have implications for treating neurological disorders .

Key Findings:

- Cholinesterase Inhibition: Phosphonic acid derivatives have shown significant inhibitory effects on cholinesterase activity, which is crucial for regulating neurotransmitter levels .

- Selectivity: The selectivity of inhibition varies based on the alkyl substituents on the phosphonate group. For example, diethyl phosphonates exhibit different inhibition profiles compared to their methyl counterparts .

2. Antimicrobial Activity

Phosphonic acids have been studied for their antimicrobial properties. Research indicates that certain phosphonates exhibit antibacterial activity against various strains of bacteria.

Case Study:

- A study demonstrated that phosphonic acid derivatives showed effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

3. Antiviral Properties

Emerging studies suggest that phosphonic acids may also possess antiviral properties. Their ability to interfere with viral replication processes makes them candidates for further exploration in antiviral drug development.

Research Insights:

- Phosphonic acid derivatives have been evaluated for their effectiveness against viruses such as HIV and hepatitis C. The azido group may enhance the compound's ability to penetrate viral membranes or inhibit viral enzymes .

Data Table: Biological Activities of Phosphonic Acid Derivatives

Scientific Research Applications

Synthesis and Chemical Properties

Phosphonic acid, (2-azidoethyl)-, diethyl ester is synthesized through a multi-step reaction involving the azidation of diethyl-2-bromoethylphosphonate. The synthesis process typically includes the following steps:

- Azidation : Sodium azide is added to a solution of diethyl-2-bromoethylphosphonate in water, leading to the formation of diethyl-(2-azidoethyl)phosphonate.

- Click Chemistry : This azide compound can undergo a "click" reaction with phenylacetylene in the presence of copper sulfate to yield a triazole-functionalized phosphonate.

- Hydrolysis : The resulting ester can be hydrolyzed under acidic conditions to produce phosphonic acid derivatives such as 5-phenyl-3-(2-phosphonoethyl)-1,2,3-triazol-1-ium chloride .

Phosphonic acids and their derivatives are known for their biological activities, making them valuable in pharmaceutical applications:

- Antiviral Properties : Some phosphonic acid derivatives exhibit antiviral activity against viruses such as Hepatitis C and Influenza A. They can act as inhibitors by mimicking phosphate groups in viral replication processes .

- Antibacterial Agents : Phosphonic acids have been studied for their antibacterial properties. They can interfere with bacterial metabolism and cell wall synthesis .

- CNS Therapeutics : Certain phosphonic acid compounds are being explored as potential treatments for neurological disorders by acting on glutamate and GABA receptors .

Materials Science Applications

In addition to biological applications, phosphonic acid esters are also utilized in materials science:

- Coordination Chemistry : The ability of phosphonic acids to form coordination complexes makes them suitable for the development of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and sensing technologies .

- Surface Modification : Phosphonic acids can be used to modify surfaces for enhanced adhesion properties in various coatings and composites. Their ability to form strong bonds with metal oxides makes them ideal for improving the performance of surface treatments .

Antiviral Research

A study demonstrated that specific phosphonic acid derivatives could inhibit viral replication effectively. The research highlighted the mechanism by which these compounds mimic natural substrates in viral processes, showcasing their potential as antiviral agents.

Coordination Polymers Development

Research into the synthesis of triazole-functionalized phosphonates revealed their utility in creating new coordination polymers. These materials exhibited unique properties such as enhanced thermal stability and selective adsorption capabilities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs from the evidence include:

- (2-Chloroethyl)-phosphonic acid diethyl ester (): Chloroethyl group enhances electrophilicity, enabling nucleophilic substitution reactions.

- (2-Oxobutyl)-phosphonic acid diethyl ester (): Ketone moiety allows condensation or reduction reactions.

- (4-Formylphenyl)-phosphonic acid diethyl ester (): Aldehyde group facilitates cross-coupling or Schiff base formation.

- Triazole-phosphonic acid diethyl esters (): Triazole groups improve corrosion inhibition via adsorption and π-electron interactions.

The azido group in Phosphonic acid, (2-azidoethyl)-, diethyl ester distinguishes it through thermal instability and click chemistry reactivity, enabling applications in bioorthogonal labeling or polymer networks.

Spectroscopic Characteristics

IR spectroscopy data for select analogs ():

The azido group’s characteristic N₃ stretch (~2100 cm⁻¹) would differentiate it from analogs lacking this functionality.

Preparation Methods

General Synthetic Strategy

The preparation of diethyl (2-azidoethyl)phosphonate typically involves nucleophilic substitution of a suitable 2-haloethyl phosphonate precursor with sodium azide. The key steps include:

- Synthesis of 2-bromoethyl diethyl phosphonate as the electrophilic precursor.

- Azide substitution of the bromo group by sodium azide to yield the azidoethyl phosphonate diethyl ester.

This method is well-documented for its efficiency and high yield, producing the target compound as a yellowish oil with characteristic spectroscopic properties.

Detailed Preparation Procedure

A representative preparation protocol is as follows, based on peer-reviewed synthetic reports:

| Step | Reagents & Conditions | Description | Outcome & Yield |

|---|---|---|---|

| 1 | 2-bromoethyl diethyl phosphonate (1.00 g, 4.93 mmol), sodium azide (0.638 g, 9.82 mmol, 2.4 equiv.), tetrabutylammonium hydrogen sulfate (1.39 g, 4.09 mmol), methanol (20 mL), 65°C, 12 h | Nucleophilic substitution reaction where azide ion displaces bromide | Formation of diethyl (2-azidoethyl)phosphonate with minor vinylphosphonate byproduct |

| 2 | Workup: Evaporation of solvents, suspension in diethyl ether (15 mL), filtration through Celite, concentration under vacuum | Purification of crude product | 96% yield of diethyl (2-azidoethyl)phosphonate as a yellowish oil; 96:4 ratio of azide to vinylphosphonate confirmed by 31P NMR |

Spectroscopic characterization:

- $$^{31}P$$ NMR (121.5 MHz, CDCl$$_3$$): δ = 27.98 ppm for diethyl (2-azidoethyl)phosphonate, δ = 18.38 ppm for vinylphosphonate impurity.

This method demonstrates high selectivity and yield for the azide substitution, making it a preferred route for synthesizing the compound.

Alternative Synthetic Routes and Transformations

Beyond the direct azide substitution, related synthetic approaches involve:

- Phosphonylation of hydroxy esters with phosphonochloridates to form phosphonate esters, which can be further functionalized to incorporate azido groups.

- Transformation of diethyl phosphonates into phosphonic acids using bromotrimethylsilane (TMSBr), which can be employed to generate phosphonic acid derivatives from the diethyl ester precursors.

These methods are part of broader synthetic strategies for phosphonodepsipeptides and related phosphonate-containing compounds, where the azidoethyl group can be introduced either before or after phosphonate ester formation.

Research Findings and Notes

- The substitution reaction using sodium azide is generally performed in methanol with phase-transfer catalysts like tetrabutylammonium hydrogen sulfate to enhance reaction rates and yields.

- Minor formation of vinylphosphonate byproduct occurs due to elimination side reactions but is minimal (around 4%).

- The purity and identity of the product are confirmed by multinuclear NMR (especially $$^{31}P$$) and elemental analysis.

- The diethyl ester form is often a key intermediate for further functionalization, including conversion to phosphonic acids or incorporation into more complex molecules such as phosphonodepsipeptides.

Summary Table of Key Preparation Data

| Parameter | Value/Condition | Notes |

|---|---|---|

| Starting material | 2-bromoethyl diethyl phosphonate | Electrophilic precursor |

| Nucleophile | Sodium azide (2.4 equiv.) | Azide source for substitution |

| Solvent | Methanol | Polar protic solvent facilitating substitution |

| Catalyst | Tetrabutylammonium hydrogen sulfate | Phase transfer catalyst |

| Temperature | 65°C | Mild heating for reaction |

| Reaction time | 12 hours | Sufficient for complete substitution |

| Yield | 96% | High yield with minor byproduct |

| Byproduct | Diethyl vinylphosphonate (4%) | From elimination side reaction |

| Characterization | $$^{31}P$$ NMR δ 27.98 ppm | Confirms product identity |

Q & A

Q. What synthetic methodologies are recommended for preparing phosphonic acid diethyl esters with functionalized alkyl chains, such as (2-azidoethyl) groups?

- Methodological Answer : A common approach involves esterification of the parent phosphonic acid using triethyl orthoformate in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA) under reflux conditions . For introducing the azide group, a two-step strategy is often employed:

Synthesize the (2-chloroethyl)phosphonic acid diethyl ester via Arbuzov or Michaelis-Becker reactions.

Perform nucleophilic substitution with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 60–80°C.

Ensure rigorous purification via column chromatography or recrystallization to isolate the azide-containing product.

Q. Which analytical techniques are critical for characterizing Phosphonic Acid, (2-Azidoethyl)-, Diethyl Ester?

- Methodological Answer :

- Infrared (IR) Spectroscopy : The azide group exhibits a strong absorption band near 2100 cm⁻¹ (N₃ stretch). Additional bands for P=O (~1250–1280 cm⁻¹) and ester C-O (~1050 cm⁻¹) confirm the structure .

- NMR Spectroscopy :

- ¹H NMR : Ethyl ester protons appear as quartets (δ 4.0–4.3 ppm) and triplets (δ 1.2–1.4 ppm). Azidoethyl protons resonate as triplets (δ 3.5–3.7 ppm).

- ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphonate group.

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., C₆H₁₃N₃O₃P).

Q. What safety protocols are essential for handling azide-containing phosphonic acid esters?

- Methodological Answer :

- Use explosion-proof equipment and avoid mechanical shock or friction due to azide instability .

- Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct reactions in a fume hood with a blast shield .

- Store in cool, dry conditions away from reducing agents or heavy metals. Dispose of waste via controlled hydrolysis (e.g., with NaNO₂ in acidic conditions).

Advanced Questions

Q. How can researchers resolve discrepancies in reaction yields when synthesizing azide-functionalized phosphonic acid esters?

- Methodological Answer :

- Optimize Reaction Conditions : Use kinetic studies to identify rate-limiting steps. For example, increasing NaN₃ concentration or reaction time may improve substitution efficiency.

- Purification Challenges : Azide byproducts (e.g., NaN₃ residues) can skew yields. Implement rigorous aqueous washes and silica gel chromatography .

- Computational Modeling : DFT calculations can predict steric/electronic effects of substituents on reaction pathways .

Q. What mechanistic insights explain the reactivity of the azide group in this compound during click chemistry?

- Methodological Answer :

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The azide group reacts with terminal alkynes to form 1,2,3-triazoles. Use Cu(I) catalysts (e.g., CuBr·PPh₃) in THF/H₂O at room temperature.

- Staudinger Reaction : The azide reacts with triphenylphosphine to form iminophosphorane intermediates, enabling subsequent transformations (e.g., amide bond formation).

- Thermal Stability : Monitor reaction temperatures to prevent azide decomposition (e.g., exothermic decomposition above 100°C).

Q. What strategies stabilize azide-containing phosphonic acid esters during long-term storage?

- Methodological Answer :

- Inert Atmosphere : Store under argon or nitrogen in amber glass vials to prevent moisture absorption and photodegradation .

- Low-Temperature Storage : Keep at –20°C to slow decomposition.

- Additives : Include stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.